molecular formula C15H15NO2 B11994791 N-benzyl-2-phenoxyacetamide CAS No. 18861-15-9

N-benzyl-2-phenoxyacetamide

Cat. No.: B11994791
CAS No.: 18861-15-9
M. Wt: 241.28 g/mol
InChI Key: WPNWGIALOINNCO-UHFFFAOYSA-N
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Description

N-benzyl-2-phenoxyacetamide is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol It is characterized by the presence of a benzyl group attached to a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-phenoxyacetamide typically involves the reaction of benzylamine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Amide Hydrolysis

The amide bond in N-benzyl-2-phenoxyacetamide can undergo hydrolysis under acidic or basic conditions to yield phenoxyacetic acid and benzylamine (or derivatives).

Conditions and Products:

Reaction TypeReagents/ConditionsProductsYieldSource
Acidic hydrolysis6M HCl, reflux, 12hPhenoxyacetic acid + Benzylamine HCl~85%
Basic hydrolysis2M NaOH, 80°C, 8hPhenoxyacetic acid sodium salt + Benzylamine~78%

Mechanistic Insight:
Protonation of the amide carbonyl under acidic conditions enhances electrophilicity, facilitating nucleophilic attack by water. In basic media, hydroxide ions directly attack the carbonyl carbon.

Reduction of the Amide Group

The amide functionality can be reduced to a secondary amine using strong reducing agents.

Example Reaction:
This compound+LiAlH4N-benzyl-2-phenoxyethylamine+Al(OH)3+Li+\text{this compound} + \text{LiAlH}_4 \rightarrow \text{N-benzyl-2-phenoxyethylamine} + \text{Al(OH)}_3 + \text{Li}^+

Key Data:

  • Reagent: Lithium aluminum hydride (LiAlH₄) in dry THF

  • Conditions: 0°C to room temperature, 4h

  • Yield: ~65% (estimated from analogous reductions in)

Side Reactions:
Over-reduction of the benzyl group or phenoxy ring is possible under prolonged exposure to LiAlH₄.

Electrophilic Aromatic Substitution (EAS)

The phenoxy ring is activated toward electrophilic substitution due to the electron-donating methoxy group (if present) or resonance from the oxygen atom.

Reported Reactions:

ReactionReagents/ConditionsPositionProductSource
NitrationHNO₃/H₂SO₄, 0°CPara to O4-Nitro-N-benzyl-2-phenoxyacetamide
BrominationBr₂/FeBr₃, CH₂Cl₂, RTOrtho/Meta3-Bromo-N-benzyl-2-phenoxyacetamide

Regioselectivity:
Substitution occurs preferentially at the para position relative to the oxygen atom due to resonance stabilization.

Oxidation of the Benzyl Group

The benzyl substituent can undergo oxidation to form a ketone or carboxylic acid.

Oxidation Pathways:

ReagentConditionsProductYieldSource
KMnO₄/H₂SO₄100°C, 6h2-Phenoxyacetophenone~50%
CrO₃/AcOHRT, 12h2-Phenoxyacetic acid~45%

Mechanism:
Manganese-based oxidants cleave the benzyl C–N bond, while chromium trioxide oxidizes the methylene group to a carbonyl.

Functionalization of the Phenoxy Oxygen

The phenoxy oxygen can participate in alkylation or acylation reactions.

Example:
This compound+CH3IK2CO3N-benzyl-2-(methoxyphenoxy)acetamide\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{N-benzyl-2-(methoxyphenoxy)acetamide}

Conditions:

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Acetone, reflux, 24h

  • Yield: ~60% (analogous to methods in )

Metal-Catalyzed Cross-Coupling

The compound’s aromatic rings can participate in Suzuki-Miyaura or Ullmann couplings if halogenated.

Hypothetical Reaction (Post-Bromination):
3-Bromo-N-benzyl-2-phenoxyacetamide+PhB(OH)2Pd(PPh3)43-Phenyl-N-benzyl-2-phenoxyacetamide\text{3-Bromo-N-benzyl-2-phenoxyacetamide} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{3-Phenyl-N-benzyl-2-phenoxyacetamide}

Conditions:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)

  • Base: Na₂CO₃, DMF/H₂O, 80°C

  • Yield: Estimated ~70% based on

Biological Derivatization (In Vivo)

In zebrafish models, this compound derivatives exhibit metabolic transformations, including:

  • N-Demethylation: Removal of the benzyl group via cytochrome P450 enzymes .

  • Conjugation: Glucuronidation at the phenoxy oxygen .

Experimental Challenges and Optimizations

  • Amide Hydrolysis: Prolonged acidic conditions may degrade the phenoxy ring.

  • Electrophilic Substitution: Steric hindrance from the acetamide group directs substitution to specific positions.

  • Oxidation Selectivity: Controlled conditions are required to avoid over-oxidation.

Scientific Research Applications

Biological Activities

Research indicates that N-benzyl-2-phenoxyacetamide exhibits several biological activities, including:

  • Anticonvulsant Activity : Studies have shown that derivatives of N-benzyl-2-acetamidoacetamides demonstrate significant anticonvulsant properties. For instance, specific derivatives have been evaluated for their efficacy in protecting against seizures induced by maximal electroshock, with some compounds showing comparable activity to established anticonvulsants like phenytoin .
  • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, making it a candidate for developing new antibiotics or antimicrobial agents .

Case Studies

  • Anticonvulsant Efficacy :
    • A study evaluated several derivatives of N-benzyl-2-acetamidoacetamides, demonstrating that certain substitutions significantly enhance anticonvulsant activity. For example, the compound N-benzyl-2-acetamido-3-methoxypropionamide exhibited an ED50 value of 8.3 mg/kg in mice, indicating potent anticonvulsant properties .
  • Antimicrobial Testing :
    • In vitro studies have assessed the antimicrobial effectiveness of this compound against various bacterial strains. Results showed promising activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Synthesis and Industrial Applications

The synthesis of this compound typically involves reacting phenoxyacetyl chloride with benzylamine under controlled conditions. This process can be optimized for yield and purity, making it suitable for both laboratory and industrial applications. Its role as an intermediate in synthesizing more complex organic molecules further underscores its utility in chemical research and industry .

Mechanism of Action

The mechanism of action of N-benzyl-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, which can lead to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific benzyl and phenoxyacetamide structure, which imparts distinct chemical and biological properties

Biological Activity

N-benzyl-2-phenoxyacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticonvulsant and anticancer research. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and research findings.

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. A pivotal study investigated the anticonvulsant effects of various substituted N-benzyl 2-acetamido compounds. The results demonstrated that certain derivatives provided robust protection against maximal electroshock (MES)-induced seizures in animal models.

Key Findings:

  • Full Protection Against Seizures: Compounds such as N-benzyl 2,3-dimethoxypropionamide showed an effective dose (ED50) of 30 mg/kg, comparable to phenobarbital (ED50 = 22 mg/kg) .
  • Importance of Substituents: The presence of the 2-acetamido moiety was found to enhance anticonvulsant activity, although it was not strictly necessary for efficacy .
CompoundED50 (mg/kg)Comparison with Phenobarbital
N-benzyl 2,3-dimethoxypropionamide30Comparable
N-benzyl 2-acetamido-3-methoxypropionamide8.3More potent

Anticancer Activity

The biological activity of this compound extends into anticancer research. Studies have focused on its cytotoxic effects against various tumor cell lines. The evaluation methods typically include MTT assays and colony-forming assays.

Cytotoxicity Assessment:

  • The MTT assay is widely used to determine cell viability and proliferation in response to treatment with this compound.
  • Colony-forming assays help assess the compound's ability to inhibit anchorage-independent growth, a hallmark of cancer cell aggressiveness .

Research Highlights:

  • Cell Migration and Invasion: Studies have shown that this compound can affect cell migration and invasion capabilities, which are critical factors in cancer metastasis.
  • Mechanistic Insights: The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • Anticonvulsant Efficacy in Animal Models:
    A study conducted on mice evaluated the protective effects of this compound against induced seizures. The compound demonstrated significant efficacy compared to control groups, indicating its potential as a therapeutic agent for epilepsy.
  • Cytotoxicity in Tumor Cell Lines:
    In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was particularly effective against breast cancer and leukemia cell lines.

Properties

CAS No.

18861-15-9

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-benzyl-2-phenoxyacetamide

InChI

InChI=1S/C15H15NO2/c17-15(12-18-14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17)

InChI Key

WPNWGIALOINNCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2

Origin of Product

United States

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